Spiro[2.5]octan-6-ylmethanol is a spirocyclic hydrocarbon incorporating a cyclopropane moiety fused to a cyclohexane ring. While the provided literature doesn't explicitly focus on this specific compound, its derivative, Spiro[2.5]octan-6-one, is discussed in the context of catalytic hydrogenation of vinylcyclopropanes []. This suggests that Spiro[2.5]octan-6-ylmethanol can be potentially derived from the reduction of Spiro[2.5]octan-6-one. This compound and its derivatives serve as valuable models for studying the interplay between cyclopropane rings and other functional groups in organic synthesis and reaction mechanisms.
Spiro[2.5]octan-6-ylmethanol is an organic compound characterized by its unique spirocyclic structure, which consists of a bicyclic framework containing a hydroxymethyl group. This compound, with the chemical formula and a molecular weight of 140.23 g/mol, is classified under the category of spiro compounds in organic chemistry. Its IUPAC name indicates the specific arrangement of atoms within the molecule, highlighting its spirocyclic nature and the presence of a hydroxymethyl functional group.
Spiro[2.5]octan-6-ylmethanol can be sourced from various chemical suppliers and is often utilized as a building block in organic synthesis due to its reactivity and structural uniqueness. It is cataloged under CAS number 849671-56-3, and its synthesis has been documented in several studies and patent applications, underscoring its significance in chemical research and industrial applications .
This compound falls into the broader classification of alcohols, specifically as a secondary alcohol due to the presence of the hydroxyl (-OH) group attached to a carbon that is also connected to two other carbon atoms. Its spirocyclic structure distinguishes it from other alcohols, providing unique properties that are valuable in various chemical reactions.
The synthesis of Spiro[2.5]octan-6-ylmethanol typically involves several key steps:
Industrial production may employ continuous flow reactors to enhance efficiency and yield while minimizing waste. Reaction conditions are optimized using catalysts to facilitate the formation of the desired product on a larger scale .
The molecular structure of Spiro[2.5]octan-6-ylmethanol features a spirocyclic arrangement that imparts distinct spatial properties:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 140.23 g/mol |
IUPAC Name | Spiro[2.5]octan-6-ylmethanol |
CAS Number | 849671-56-3 |
Spiro[2.5]octan-6-ylmethanol participates in various chemical reactions:
Common reagents used in these reactions include:
From these reactions, significant products include:
The mechanism of action for Spiro[2.5]octan-6-ylmethanol involves its interaction with biological targets through hydrogen bonding facilitated by the hydroxyl group. This interaction can influence enzyme activity or receptor modulation due to the compound's ability to fit into specific binding sites within biological molecules, potentially leading to bioactive effects such as antimicrobial or antifungal activity .
The physical properties of Spiro[2.5]octan-6-ylmethanol include:
Chemical properties encompass reactivity patterns such as:
Relevant data suggests that this compound maintains stability while exhibiting reactivity characteristic of secondary alcohols, making it suitable for further chemical transformations in synthetic routes.
Spiro[2.5]octan-6-ylmethanol has several applications across various fields:
The compound is systematically named spiro[2.5]oct-6-ylmethanol under IUPAC conventions [1] [3]. This nomenclature precisely defines its structure: a methanol group (-CH₂OH) attached to the 6-position of a spiro[2.5]octane core. The term "spiro" indicates a shared carbon atom (spiroatom) connecting two rings—a cyclohexane-like ring (6-atom) and a cyclopropane ring (3-atom). The "[2.5]" specifies ring sizes (cyclopropane + cyclohexane) and the linkage point [4] [8].
Common synonyms include:
The compound’s CAS Registry Number (849671-56-3) is a universal identifier across chemical databases and commercial catalogs [1] [2] [3]. The MDL Number (MFCD11501505) further aids in tracking its chemical documentation [2] [4].
Spiro[2.5]octan-6-ylmethanol has a molecular formula of C₉H₁₆O, corresponding to a molecular weight of 140.22 g/mol [1] [2] [3]. This formula accounts for 9 carbon atoms, 16 hydrogen atoms, and one oxygen atom, consistent with the spirocyclic core and the hydroxymethyl substituent.
Key structural identifiers include:
OCC(CC1)CCC21CC2
[5] [7] C1CC2(CCC1CO)CC2
[5] [9] InChI=1S/C9H16O/c10-7-8-1-3-9(4-2-8)5-6-9/h8,10H,1-7H2
[1] [3] [8] CPOBXDZHERXVFP-UHFFFAOYSA-N
[1] [3] [9] The InChIKey’s hashed representation ensures uniqueness for database searches and computational studies.
Table 1: Atomic Composition and Identifiers
Property | Value |
---|---|
Molecular Formula | C₉H₁₆O |
Molecular Weight | 140.22 g/mol |
SMILES | C1CC2(CCC1CO)CC2 |
InChIKey | CPOBXDZHERXVFP-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 1 (oxygen atom) |
The spiro[2.5]octane core consists of a cyclopropane ring fused perpendicularly to a cyclohexane-like ring via a shared spiro carbon (C-1) [7] [8]. The methanol group at C-6 introduces stereochemical complexity:
The cyclopropane ring’s high angle strain also affects electronic properties, such as pKa (15.03±0.10), reflecting moderate acidity of the hydroxyl group [4].
Spiro[2.5]octan-6-ylmethanol belongs to a broader class of spirocyclic alkanols. Key structural analogs include:
(i) {Spiro[2.5]octan-5-yl}methanol
(ii) Spiro[2.5]octan-6-ol
(iii) Bicyclo[2.2.2]octane-1,4-diyldimethanol
Table 2: Comparison of Spiro[2.5]octan-6-ylmethanol with Structural Analogs
Compound | CAS | Molecular Formula | Molecular Weight | Key Feature |
---|---|---|---|---|
Spiro[2.5]octan-6-ylmethanol | 849671-56-3 | C₉H₁₆O | 140.22 | Primary alcohol at C-6 |
{Spiro[2.5]octan-5-yl}methanol | 2002815-12-3 | C₉H₁₆O | 140.22 | Alcohol at C-5 (closer to spiroatom) |
Spiro[2.5]octan-6-ol | Not available | C₈H₁₄O | 126.20 | Secondary alcohol at C-6 |
Bicyclo[2.2.2]octane-1,4-diyldimethanol | 826-45-9 | C₁₀H₁₈O₂ | 170.25 | Di-primary alcohol, rigid bicyclic |
These comparisons highlight how minor structural changes—positional isomerism, functional group class, or ring topology—influence physicochemical behavior and applications in synthesis [2] [8].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0